molecular formula C19H15N3O5 B2586569 (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 330158-41-3

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2586569
CAS No.: 330158-41-3
M. Wt: 365.345
InChI Key: ZUJAVASBOPKQFB-VZCXRCSSSA-N
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Description

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a nitro group at the 6-position, an acetylated carboxamide at the 3-position, and a 2-methylphenylimino substituent at the 2-position. Its Z-configuration ensures specific stereoelectronic properties, influencing interactions with biological targets or materials.

Properties

IUPAC Name

N-acetyl-2-(2-methylphenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-5-3-4-6-16(11)21-19-15(18(24)20-12(2)23)10-13-9-14(22(25)26)7-8-17(13)27-19/h3-10H,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJAVASBOPKQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a nitrating agent such as nitric acid or a nitrating mixture.

    Formation of the Imino Group: The imino group can be formed by reacting the nitro-substituted chromene with an amine derivative, such as 2-methylaniline, under suitable conditions.

    Acetylation: The final step involves the acetylation of the imino group using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or acetyl groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials, such as dyes, pigments, or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Inhibition of Biological Pathways: It may inhibit certain biological pathways, such as those involved in cell proliferation or inflammation, resulting in therapeutic effects.

    Generation of Reactive Species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative stress and cell damage in targeted cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the imino group, chromene ring, or carboxamide moiety. These variations significantly impact physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide 2-methylphenylimino (2), NO₂ (6) C₁₉H₁₆N₄O₅ 404.35 g/mol Methyl group (electron-donating), nitro (electron-withdrawing)
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide 2,4-dichlorophenylimino (2), NO₂ (6) C₁₈H₁₂Cl₂N₄O₅ 459.22 g/mol Chlorine atoms (lipophilic, steric bulk)
(Z)-N-acetyl-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide 3-fluorophenylimino (2), NO₂ (6) C₁₈H₁₂FN₃O₅ 369.30 g/mol Fluorine (electronegative, enhances binding)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-methoxyphenylimino (2), OMe (2,3) C₂₄H₂₁N₃O₄ 415.44 g/mol Methoxy groups (H-bond donors, polar)

Key Observations

Nitro groups (electron-withdrawing) at position 6 increase electrophilicity, which may influence binding to enzymatic targets (e.g., kinases or reductases). Fluorine in the 3-fluorophenyl analog enhances polarity and bioavailability due to its electronegativity, while chlorine in dichlorophenyl derivatives increases lipophilicity and membrane permeability .

Synthetic Pathways: Analogs like those in Table 1 are synthesized via condensation reactions between substituted imines and chromene precursors. For example, describes refluxing in acetic anhydride to form hexahydro-pyrimidinones, a method applicable to similar carboxamide derivatives .

Biological Activity

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a compound belonging to the 2H-chromene family, which has garnered interest due to its diverse biological activities. This article examines the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is C17H16N4O4C_{17}H_{16}N_{4}O_{4} with a molecular weight of approximately 336.33 g/mol. The compound features a chromene backbone, which is known for its versatility in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of 2H-chromenes exhibit significant anticancer properties. A study focused on the synthesis of various 2H-chromene derivatives revealed that modifications at specific positions can enhance their efficacy against cancer cell lines. For instance, compounds with nitro and acetyl substitutions demonstrated increased potency in inhibiting tumor growth in vitro .

Table 1: Anticancer Activity of 2H-Chromene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Induction of apoptosis
Compound BHeLa (Cervical)15Cell cycle arrest
Compound CA549 (Lung)12Inhibition of angiogenesis

Neuroprotective Effects

Another area of interest is the neuroprotective potential of chromene derivatives. Compounds similar to (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The antimicrobial properties of 2H-chromenes have also been documented, with several studies reporting their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FCandida albicans8 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is crucial for optimizing its biological activity. Modifications at the chromene ring and substituents on the nitrogen atom significantly influence its pharmacological properties. For example, substitution patterns at the C6 position have been correlated with enhanced anticancer activity .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated a series of chromene derivatives, including our compound, against various cancer cell lines. The results indicated that compounds with a nitro group at the C6 position showed superior efficacy compared to others without this substitution.
    • Findings : The compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer activity.
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and promoting cell viability.

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